molecular formula C10H12N6O2S B10959704 N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10959704
M. Wt: 280.31 g/mol
InChI Key: RYAXHOSYVMFLAK-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-N-{5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a cyclopropyl group, a nitro-substituted pyrazole, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-N-{5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrazole moiety: The nitro-substituted pyrazole can be synthesized separately and then coupled with the thiadiazole ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-N-{5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Coupling Reactions: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of the cyclopropyl group: Yields various substituted derivatives depending on the reagent used.

    Coupling reactions:

Scientific Research Applications

N-CYCLOPROPYL-N-{5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Can be used in the synthesis of novel materials with specific electronic or optical properties.

    Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-N-{5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The thiadiazole and pyrazole rings can also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-N-{5-[2-(3-AMINO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Similar structure but with an amino group instead of a nitro group.

    N-CYCLOPROPYL-N-{5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-CYCLOPROPYL-N-{5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE imparts unique reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N6O2S

Molecular Weight

280.31 g/mol

IUPAC Name

N-cyclopropyl-5-[2-(3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H12N6O2S/c17-16(18)8-3-5-15(14-8)6-4-9-12-13-10(19-9)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,13)

InChI Key

RYAXHOSYVMFLAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN=C(S2)CCN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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